
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine
概要
説明
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a phenyl group attached to an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine typically involves the reaction of 4-methoxybenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylenediamine under acidic conditions to yield the desired imidazolidine compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions: 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazolidine ring into a more saturated form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Imidazolidinones.
Reduction: Saturated imidazolidine derivatives.
Substitution: Halogenated aromatic derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
1,3-bis(4-methoxyphenyl)prop-2-en-1-one: Another compound with methoxyphenyl groups, known for its crystallization properties.
3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: A compound with similar structural features, used in crystal engineering.
Uniqueness: 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine stands out due to its imidazolidine ring, which imparts unique chemical and biological properties.
特性
IUPAC Name |
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-26-21-12-8-19(9-13-21)24-16-17-25(20-10-14-22(27-2)15-11-20)23(24)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBWVRFQSKLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


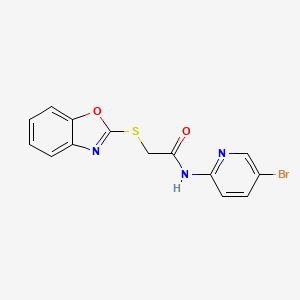
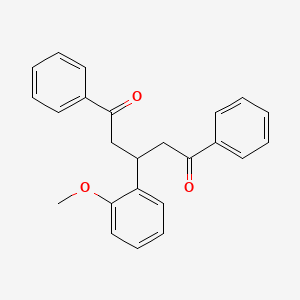
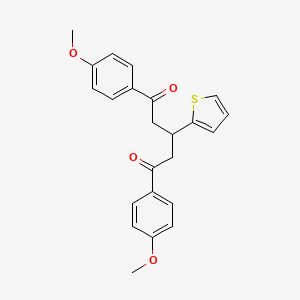
![2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone](/img/structure/B3458230.png)
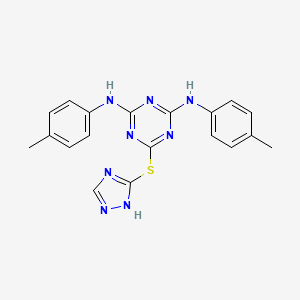

![4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3458255.png)
![1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine](/img/structure/B3458262.png)
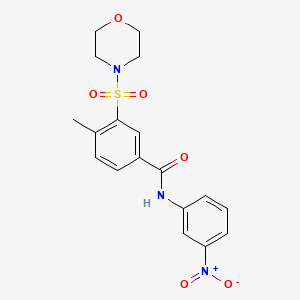
![2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3458268.png)
![2-[(4-Methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3458276.png)
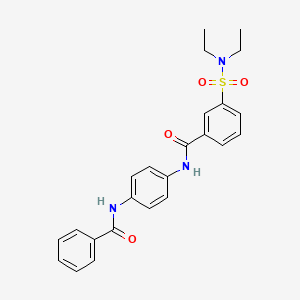
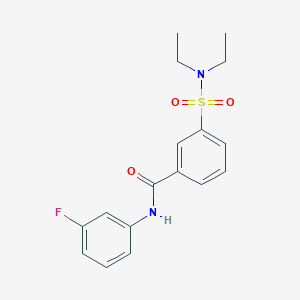
![4-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3458293.png)
